molecular formula C19H19NO3 B1337860 (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one CAS No. 96930-27-7

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

Cat. No. B1337860
CAS RN: 96930-27-7
M. Wt: 309.4 g/mol
InChI Key: CDSPCWKYSYEPMH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 96930-27-7 . It has a molecular weight of 309.36 and its IUPAC name is (4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is represented by the linear formula C19H19NO3 . The InChI Code for this compound is 1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1 .


Physical And Chemical Properties Analysis

“(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” is a white to yellow solid . It has a molecular weight of 309.36 .

Scientific Research Applications

Synthesis of β2-Amino Acids

The compound serves as an auxiliary in the synthesis of β2-amino acids, which are valuable building blocks in peptide synthesis . The chiral oxazolidinone framework provides stereochemical control during the formation of β2-amino acids, ensuring the desired configuration is obtained.

Asymmetric Catalysis

Due to its chiral nature, (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one can be used as a ligand or a catalyst in asymmetric synthesis . It can induce chirality in substrates that are initially racemic or achiral, leading to enantioselective products.

Pharmaceutical Intermediate

This compound can act as an intermediate in the synthesis of various pharmaceuticals. Its ability to introduce chirality is particularly useful in creating drugs with specific enantiomeric forms, which can have different biological activities .

Material Science

In material science, the compound’s rigid structure can be utilized to create polymers with specific mechanical properties. The oxazolidinone ring can impart strength and stability to polymeric materials .

Molecular Recognition

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one can be used in molecular recognition studies. Its ability to form specific interactions with other molecules makes it a candidate for use in sensors or in the separation of enantiomers .

Organic Synthesis Methodology

The compound is used in organic synthesis methodology as a chiral auxiliary or as a precursor to other chiral compounds. It can help in the development of new synthetic routes that are more efficient or produce less waste .

Safety and Hazards

The safety information for “(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(4S)-4-benzyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(12-11-15-7-3-1-4-8-15)20-17(14-23-19(20)22)13-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPCWKYSYEPMH-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449829
Record name (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

CAS RN

96930-27-7
Record name (S)-4-BENZYL-3-(3-PHENYLPROPANOYL)OXAZOLIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.